(4-Aminophenyl)(1-benzofuran-2-yl)methanone
Overview
Description
“(4-Aminophenyl)(1-benzofuran-2-yl)methanone” is a chemical compound with the CAS Number: 92789-48-5 . It has a molecular weight of 237.26 . The IUPAC name for this compound is (4-aminophenyl) (1-benzofuran-2-yl)methanone .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H11NO2/c16-12-7-5-10 (6-8-12)15 (17)14-9-11-3-1-2-4-13 (11)18-14/h1-9H,16H2 .Physical and Chemical Properties Analysis
“this compound” is a solid substance .Scientific Research Applications
Synthesis and Antimicrobial Activity
A novel series of benzofuran derivatives have been synthesized and characterized for their antimicrobial activities. Kenchappa et al. (2016) prepared (5-substituted-1-benzofuran-2-yl)(2,4-substituted phenyl)methanones through Knoevenagel condensation, showing promising antimicrobial properties (Kenchappa, R., et al., 2016). Similarly, Ashok et al. (2017) reported on the microwave-assisted synthesis of substituted (E)-phenyl{3-(2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl)benzofuran-2-yl}methanones with antibacterial and antifungal activities (Ashok, D., et al., 2017).
Application in Neurological Disorders
Cui et al. (2011) explored benzofuran-2-yl(phenyl)methanone derivatives as novel probes for β-amyloid plaques, a hallmark of Alzheimer's disease. These compounds, particularly those with a N,N-dimethylamino group, displayed high affinity for Aβ(1-42) aggregates, suggesting their potential as imaging agents for detecting β-amyloid plaques in the Alzheimer's disease brain (Cui, M., et al., 2011).
Mechanism of Action
Future Directions
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Therefore, it’s likely that “(4-Aminophenyl)(1-benzofuran-2-yl)methanone” and similar compounds will continue to be a focus of research in the future.
Properties
IUPAC Name |
(4-aminophenyl)-(1-benzofuran-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-12-7-5-10(6-8-12)15(17)14-9-11-3-1-2-4-13(11)18-14/h1-9H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWSCIAZIQBNQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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